molecular formula C9H11ClFNO B13042106 3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL

3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL

Cat. No.: B13042106
M. Wt: 203.64 g/mol
InChI Key: ODACQZHPKNKTHJ-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H11ClFNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-3-(2-chloro-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2

InChI Key

ODACQZHPKNKTHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CCO)N)Cl

Origin of Product

United States

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